
(R)-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate is a complex organic compound that features a piperazine ring substituted with a methyl group and two dihydroxysuccinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . The deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield diketones, while reduction could produce alcohols or amines.
Scientific Research Applications
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and altering their activity. The dihydroxysuccinate groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple nitrogen heterocycle used in various pharmaceuticals.
2-Methylpiperazine: A derivative of piperazine with a methyl group.
Dihydroxysuccinic acid: A compound with two hydroxyl groups and a succinic acid backbone.
Uniqueness
®-2-Methylpiperazine bis((2S,3S)-2,3-dihydroxysuccinate) hydrate is unique due to its combination of a piperazine ring with dihydroxysuccinate groups. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H26N2O13 |
|---|---|
Molecular Weight |
418.35 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpiperazine;hydrate |
InChI |
InChI=1S/C5H12N2.2C4H6O6.H2O/c1-5-4-6-2-3-7-5;2*5-1(3(7)8)2(6)4(9)10;/h5-7H,2-4H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);1H2/t5-;2*1-,2-;/m100./s1 |
InChI Key |
UDOAIPNJHWHRJU-URNBYBIXSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.O |
Canonical SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


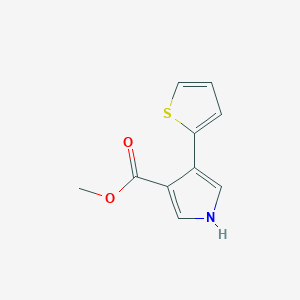
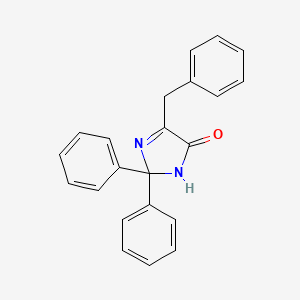
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
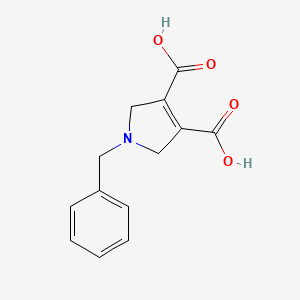
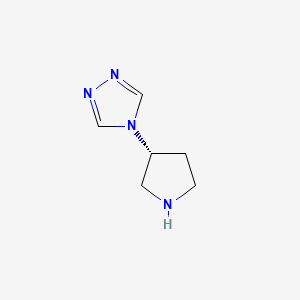

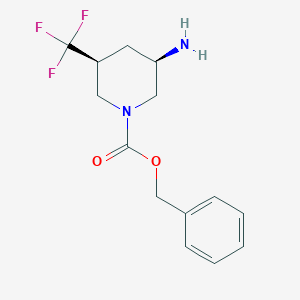
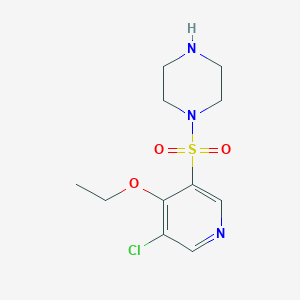

![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
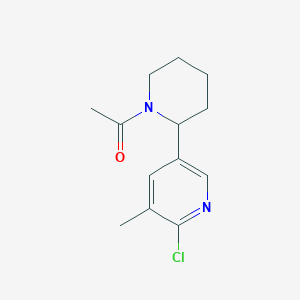
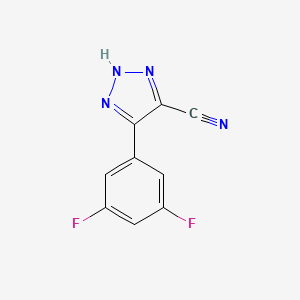
![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)

